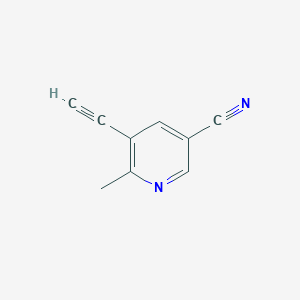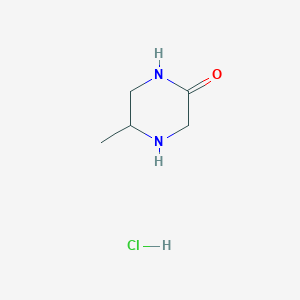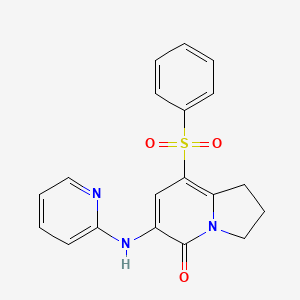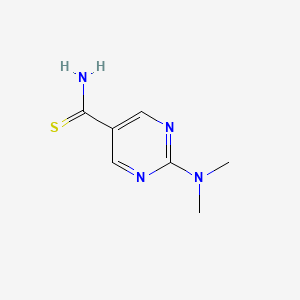
5-Ethynyl-6-methylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethynyl-6-methylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It features a pyridine ring substituted with an ethynyl group at the 5-position and a methyl group at the 6-position, along with a nitrile group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-6-methylnicotinonitrile can be achieved through several synthetic routes. One common method involves the reaction of 6-methylnicotinonitrile with an ethynylating agent under appropriate conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the production process while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
5-Ethynyl-6-methylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The ethynyl group can participate in substitution reactions, such as nucleophilic substitution, to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Ethynyl-6-methylnicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 5-Ethynyl-6-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various biochemical reactions, potentially leading to the inhibition of key enzymes or the modulation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Methylnicotinonitrile: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
5-Ethynyl-2-methylnicotinonitrile: Similar structure but with different substitution pattern, leading to different reactivity and applications.
Uniqueness
5-Ethynyl-6-methylnicotinonitrile is unique due to the presence of both the ethynyl and methyl groups on the pyridine ring, which imparts distinct chemical and physical properties. This combination of substituents enhances its reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C9H6N2 |
|---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
5-ethynyl-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C9H6N2/c1-3-9-4-8(5-10)6-11-7(9)2/h1,4,6H,2H3 |
InChI Key |
PHRCOZQNQJMKIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)C#N)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl(s)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)propanoatehydrochloride](/img/structure/B13113291.png)










![4-Chloro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13113349.png)
